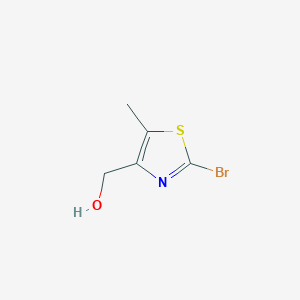![molecular formula C10H17ClN2O3 B6589611 tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate CAS No. 2725925-99-3](/img/new.no-structure.jpg)
tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloroacetyl group in tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products:
Substitution Reactions: Various substituted azetidine derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
作用機序
The mechanism of action of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (cyanomethyl)carbamate: Another carbamate derivative with a different substituent.
tert-Butyl N-(benzyloxy)carbamate: A protected hydroxylamine with similar reactivity
Uniqueness:
- The presence of the azetidine ring and the chloroacetyl group in tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate makes it unique compared to other carbamates. These structural features contribute to its distinct chemical reactivity and potential applications in various fields .
特性
CAS番号 |
2725925-99-3 |
|---|---|
分子式 |
C10H17ClN2O3 |
分子量 |
248.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



